- Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar CycloadditionAngewandte Chemie, 2023, 62(9),,
Cas no 935-07-9 (Acetaldehyde,2-phenylhydrazone)

935-07-9 structure
Nom du produit:Acetaldehyde,2-phenylhydrazone
Numéro CAS:935-07-9
Le MF:C8H10N2
Mégawatts:134.178401470184
CID:809122
Acetaldehyde,2-phenylhydrazone Propriétés chimiques et physiques
Nom et identifiant
-
- Acetaldehyde,2-phenylhydrazone
- N-[(E)-ethylideneamino]aniline
- Acetaldehyde, phenylhydrazone (6CI, 7CI, 8CI, 9CI)
- NSC 65258
-
- Piscine à noyau: 1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3
- La clé Inchi: KURBTRNHGDQKOS-UHFFFAOYSA-N
- Sourire: N(NC1C=CC=CC=1)=CC
Propriétés expérimentales
- Dense: 1.0698 (rough estimate)
- Point de fusion: 99.5°C
- Point d'ébullition: 237.3°C (rough estimate)
- Indice de réfraction: 1.5579 (estimate)
Acetaldehyde,2-phenylhydrazone Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Diethyl ether ; 0 °C; 1.5 h, 0 °C
Référence
Méthode de production 2
Méthode de production 3
Conditions de réaction
1.1 Solvents: Toluene
Référence
- Synthesis of indomethacin analogues for evaluation as modulators of MRP activityBioorganic & Medicinal Chemistry, 2001, 9(3), 745-762,
Méthode de production 4
Conditions de réaction
1.1 Solvents: Methanol ; rt; 2 h, rt
Référence
- Nitrogen heterocyclic structure-based organic light emitting nitrogen free radical molecule and preparation method thereof, China, , ,
Méthode de production 5
Conditions de réaction
Référence
- 1-Acylindoles. III. Novel synthesis of 9-acyltetrahydrocrbazole and 5-acyl-p-carboline derivativesJournal of Organic Chemistry, 1967, 32(11), 3693-5,
Méthode de production 6
Conditions de réaction
1.1 Catalysts: Acetic acid Solvents: Ethanol ; 8 h, 100 °C
Référence
- Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein InhibitorsJournal of Medicinal Chemistry, 2021, 64(19), 14895-14911,
Méthode de production 7
Conditions de réaction
Référence
- Preparation of phenylazoxime compounds as agrochemical fungicides, European Patent Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Solvents: Ethanol ; 6 h, reflux
Référence
- The use of enaminones and enamines as effective synthons for MSA-catalyzed regioselective synthesis of 1,3,4-tri- and 1,3,4,5-tetrasubstituted pyrazolesNew Journal of Chemistry, 2019, 43(41), 16131-16137,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium periodate
Référence
- Oxidation reaction of phenylhydrazine with sodium periodate. II. Oxidation of phenylhydrazine with sodium periodate in the presence of primary and secondary aliphatic alcoholsNippon Kagaku Kaishi, 1988, (3), 294-8,
Méthode de production 10
Conditions de réaction
Référence
- Preparation of phenylazoaldoximes and analogs as agrochemical fungicides, European Patent Organization, , ,
Méthode de production 11
Conditions de réaction
Référence
- Synthesis of acetaldehyde phenylhydrazone by chloramine methodTekhnol. Poluch. Gidrazin. Soed. NPO "Gos. In-t Prikl. Khimii", 1991, 30, 30-2,
Méthode de production 12
Méthode de production 13
Conditions de réaction
1.1 Catalysts: Carbon (oxidized) Solvents: Ethanol ; 90 min, 80 °C
Référence
- Oxidized single-walled carbon nanotubes (SWCNTs-COOH) as a new catalyst for the protection of carbonyl groups as hydrazonesSouth African Journal of Chemistry, 2013, 66, 279-281,
Méthode de production 14
Méthode de production 15
Conditions de réaction
1.1 Reagents: Periodic acid (H5IO6), sodium salt (1:2) Solvents: Diethyl ether
Référence
- Oxidation reaction of phenylhydrazine with sodium periodate. I. Oxidation reaction of phenylhydrazine with sodium periodate in various ethersNippon Kagaku Kaishi, 1986, (8), 1102-6,
Acetaldehyde,2-phenylhydrazone Raw materials
Acetaldehyde,2-phenylhydrazone Preparation Products
Acetaldehyde,2-phenylhydrazone Littérature connexe
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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